molecular formula C8H6BrNOS B592072 6-bromo-2H-1,4-benzoxazin-3(4H)-thione CAS No. 1056267-89-0

6-bromo-2H-1,4-benzoxazin-3(4H)-thione

Cat. No. B592072
CAS RN: 1056267-89-0
M. Wt: 244.106
InChI Key: CLMXSMDKMRNUCK-UHFFFAOYSA-N
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Description

“6-bromo-2H-1,4-benzoxazin-3(4H)-thione” is a chemical compound with the empirical formula C8H6BrNO2 . It is used as a building block in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule rennin inhibitors .


Molecular Structure Analysis

The molecular structure of “6-bromo-2H-1,4-benzoxazin-3(4H)-thione” can be represented by the SMILES string Brc1ccc2OCC(=O)Nc2c1 . The InChI key for this compound is UQCFMEFQBSYDHY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-bromo-2H-1,4-benzoxazin-3(4H)-thione” is a solid substance . It has a molecular weight of 228.05 g/mol . The compound has a melting point range of 219.0 to 223.0 °C .

Safety and Hazards

“6-bromo-2H-1,4-benzoxazin-3(4H)-thione” is classified as Acute toxicity - Category 4, Oral . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

6-bromo-4H-1,4-benzoxazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)10-8(12)4-11-7/h1-3H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXSMDKMRNUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2H-1,4-benzoxazin-3(4H)-thione

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